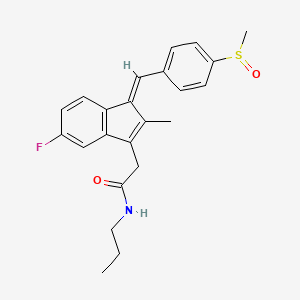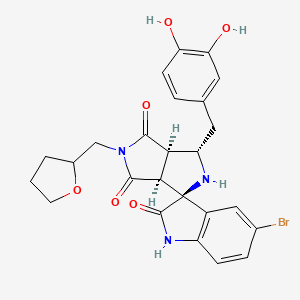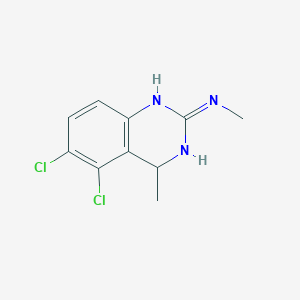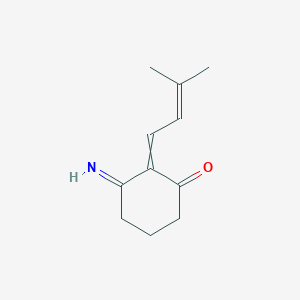
C23H24Fno2S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles .
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine include:
- 2-[4-(2-Fluorophenyl)-2-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-b]pyridin-3-yl]pentanoic acid .
- 2-(4-tert-Butylphenoxy)-N-(4-fluorophenyl)-N-(2-thienylmethyl)acetamide .
- 3-[(Cyclohexylsulfanyl)methyl]-N-(5-fluoro-2-methylphenyl)-1-benzofuran-2-carboxamide .
Uniqueness
The uniqueness of 1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it valuable for targeted research and applications where similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C23H24FNO2S |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-propylacetamide |
InChI |
InChI=1S/C23H24FNO2S/c1-4-11-25-23(26)14-21-15(2)20(19-10-7-17(24)13-22(19)21)12-16-5-8-18(9-6-16)28(3)27/h5-10,12-13H,4,11,14H2,1-3H3,(H,25,26)/b20-12+ |
Clé InChI |
FWUCKECVFCUPCY-UDWIEESQSA-N |
SMILES isomérique |
CCCNC(=O)CC1=C(/C(=C\C2=CC=C(C=C2)S(=O)C)/C3=C1C=C(C=C3)F)C |
SMILES canonique |
CCCNC(=O)CC1=C(C(=CC2=CC=C(C=C2)S(=O)C)C3=C1C=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)
![1,1,1-Tris[(propan-2-yl)oxy]propane](/img/structure/B12617589.png)



![(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12617626.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12617640.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis[bis(2-methoxyphenyl)phosphane]](/img/structure/B12617646.png)
methanone](/img/structure/B12617651.png)
![7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)
![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one](/img/structure/B12617654.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12617662.png)
![{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12617665.png)
